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Compound of Interest

Compound Name: Propargyl-PEG14-Boc

Cat. No.: B610218 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust synthetic pathway for the Propargyl-PEG14-Boc
linker, a valuable heterobifunctional tool in drug delivery, proteomics, and molecular biology.

This linker features a terminal alkyne for "click" chemistry conjugation and a Boc-protected

amine, which can be deprotected to reveal a primary amine for further functionalization. The

inclusion of a 14-unit polyethylene glycol (PEG) spacer enhances solubility and provides spatial

separation between conjugated moieties.

Synthetic Strategy Overview
The synthesis of Propargyl-PEG14-Boc is a multi-step process that can be approached via

two primary routes, both commencing with commercially available polyethylene glycol with 14

ethylene glycol units. The selection of the route may depend on the starting material's

availability and the purification strategy.

Route A: This pathway begins with the mono-propargylation of PEG14-diol, followed by the

conversion of the remaining terminal hydroxyl group to a Boc-protected amine.

Route B: This alternative route starts with a mono-Boc-amino-PEG14-alcohol, which is then

subjected to propargylation of the terminal hydroxyl group.

This guide will focus on a logical pathway involving the initial mono-functionalization of a readily

available PEG derivative.
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Experimental Protocols
The following protocols are based on established synthetic methodologies for PEG derivatives

and provide a comprehensive guide for the synthesis of Propargyl-PEG14-Boc.

Step 1: Synthesis of Mono-propargyl-PEG14-alcohol
This step involves the Williamson ether synthesis to introduce the propargyl group onto one of

the terminal hydroxyls of PEG14-diol. To favor mono-substitution, a significant excess of the

PEG-diol can be used, followed by chromatographic purification.

Reaction Scheme:

Materials:

Reagent
Molar Mass ( g/mol
)

Quantity Moles

PEG14-diol ~639 10 g 15.6 mmol

Propargyl bromide

(80% in toluene)
118.96 0.46 mL 4.1 mmol

Sodium hydride (60%

dispersion in mineral

oil)

24.00 0.16 g 4.1 mmol

Anhydrous

Tetrahydrofuran (THF)
- 100 mL -

Diethyl ether - As needed -

Procedure:

Under an inert atmosphere (argon or nitrogen), dissolve PEG14-diol in anhydrous THF in a

round-bottom flask.

Cool the solution to 0 °C in an ice bath.

Carefully add sodium hydride portion-wise to the stirred solution.
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Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for

an additional hour.

Cool the reaction mixture back to 0 °C and add propargyl bromide dropwise.

Allow the reaction to warm to room temperature and stir overnight.

Quench the reaction by the slow addition of water.

Concentrate the mixture under reduced pressure to remove the THF.

Extract the aqueous residue with dichloromethane (3 x 50 mL).

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in

vacuo.

Purify the crude product by column chromatography (silica gel, gradient elution with

dichloromethane/methanol) to isolate the mono-propargylated product.

Alternatively, precipitation from diethyl ether can be used for initial purification.[1]

Expected Yield: 40-60% after purification.

Step 2: Tosylation of Mono-propargyl-PEG14-alcohol
The terminal hydroxyl group is activated for subsequent nucleophilic substitution by converting

it into a better leaving group, a tosylate.

Reaction Scheme:

TsO-(CH2CH2O)14-CH2-C≡CH + NaN3 --> N3-(CH2CH2O)14-CH2-C≡CH

N3-(CH2CH2O)14-CH2-C≡CH + PPh3 --> H2N-(CH2CH2O)14-CH2-C≡CH

H2N-(CH2CH2O)14-CH2-C≡CH + (Boc)2O --> Boc-HN-(CH2CH2O)14-CH2-C≡CH```

Materials:
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Reagent
Molar Mass ( g/mol
)

Quantity Moles

Amino-PEG14-

propargyl ether
~676 3 g 4.4 mmol

Di-tert-butyl

dicarbonate ((Boc)2O)
218.25 1.15 g 5.3 mmol

Triethylamine (TEA) 101.19 0.92 mL 6.6 mmol

Dichloromethane

(DCM)
- 30 mL -

Procedure:

Dissolve the amino-PEG in DCM.

Add triethylamine, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate

in DCM.

Stir the reaction at room temperature overnight.

Wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

The final product can be purified by column chromatography if necessary.

Expected Yield: >90%.

Data Presentation
Table 1: Summary of Synthetic Steps and Expected Yields
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Step Reaction
Starting
Material

Product
Expected Yield
(%)

1
Mono-

propargylation
PEG14-diol

Mono-propargyl-

PEG14-alcohol
40-60

2 Tosylation
Mono-propargyl-

PEG14-alcohol

Propargyl-

PEG14-tosylate
>90

3 Azidation
Propargyl-

PEG14-tosylate

Azido-PEG14-

propargyl ether
>90

4 Reduction
Azido-PEG14-

propargyl ether

Amino-PEG14-

propargyl ether
>85

5 Boc Protection
Amino-PEG14-

propargyl ether

Propargyl-

PEG14-Boc

linker

>90

Table 2: Characterization Data for Key Intermediates and Final Product

Compound Technique
Expected Chemical Shifts
(δ, ppm) or m/z

Mono-propargyl-PEG14-

alcohol
¹H NMR

3.5-3.7 (PEG backbone), 4.2

(O-CH₂-C≡), 2.4 (C≡CH)

Propargyl-PEG14-tosylate ¹H NMR

7.8 & 7.3 (aromatic protons),

3.5-3.7 (PEG backbone), 4.1

(CH₂-OTs), 2.4 (CH₃-Ar)

Propargyl-PEG14-Boc linker ¹H NMR

3.5-3.7 (PEG backbone), 3.3

(CH₂-NHBoc), 1.4 (Boc -

C(CH₃)₃)

Propargyl-PEG14-Boc linker Mass Spec (ESI)
[M+Na]⁺ calculated for

C₃₆H₆₇NO₁₅Na

Visualization of the Synthetic Pathway
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PEG14-diol
HO-(CH2CH2O)14-H

Mono-propargyl-PEG14-alcohol
HO-(CH2CH2O)14-CH2-C≡CH

1. NaH, THF
2. Propargyl bromide Propargyl-PEG14-tosylate

TsO-(CH2CH2O)14-CH2-C≡CH
TsCl, TEA, DCM Azido-PEG14-propargyl ether

N3-(CH2CH2O)14-CH2-C≡CH
NaN3, DMF Amino-PEG14-propargyl ether

H2N-(CH2CH2O)14-CH2-C≡CH
PPh3, THF/H2O Propargyl-PEG14-Boc Linker

Boc-HN-(CH2CH2O)14-CH2-C≡CH
(Boc)2O, TEA, DCM

Click to download full resolution via product page

Caption: Synthetic pathway for Propargyl-PEG14-Boc linker.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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